![molecular formula C17H35ClS B14403418 1-[(Chloromethyl)sulfanyl]hexadecane CAS No. 85489-63-0](/img/structure/B14403418.png)
1-[(Chloromethyl)sulfanyl]hexadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Chloromethyl)sulfanyl]hexadecane is an organic compound characterized by a long hydrocarbon chain with a chloromethylsulfanyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[(Chloromethyl)sulfanyl]hexadecane can be synthesized through a series of organic reactions. One common method involves the reaction of hexadecane with chloromethyl sulfide under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Chloromethyl)sulfanyl]hexadecane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hexadecyl methyl sulfide.
Substitution: Various substituted hexadecyl sulfides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(Chloromethyl)sulfanyl]hexadecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(Chloromethyl)sulfanyl]hexadecane involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
- 1-[(Chloromethyl)sulfanyl]-2-methylpropane
- 1-[(Chloromethyl)sulfanyl]-2-methoxyethane
Comparison: 1-[(Chloromethyl)sulfanyl]hexadecane is unique due to its long hydrocarbon chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer chain lengths are advantageous.
Eigenschaften
CAS-Nummer |
85489-63-0 |
|---|---|
Molekularformel |
C17H35ClS |
Molekulargewicht |
307.0 g/mol |
IUPAC-Name |
1-(chloromethylsulfanyl)hexadecane |
InChI |
InChI=1S/C17H35ClS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18/h2-17H2,1H3 |
InChI-Schlüssel |
OSSAYJJVTLYNES-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCSCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14403336.png)

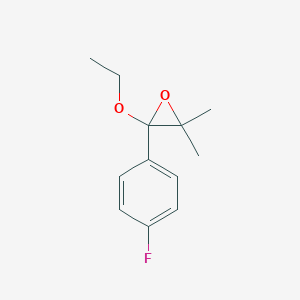
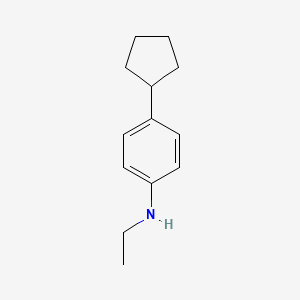
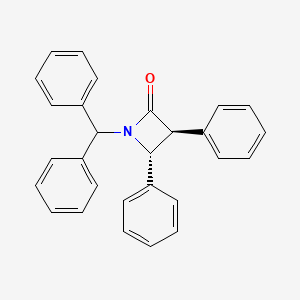

![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)methanesulfonamide](/img/structure/B14403372.png)

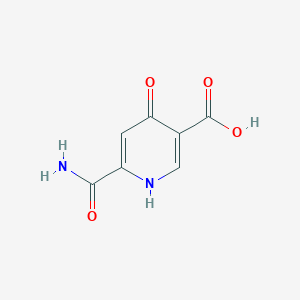

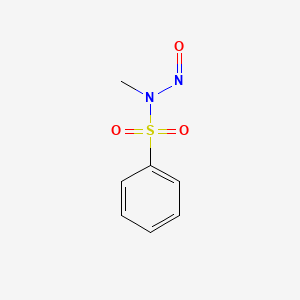
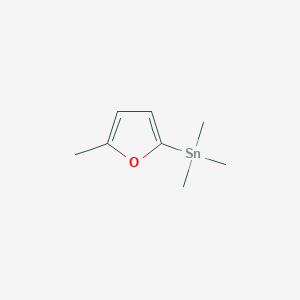
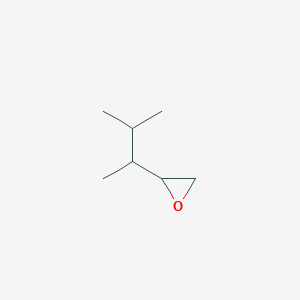
![3-[4-(2-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14403403.png)
